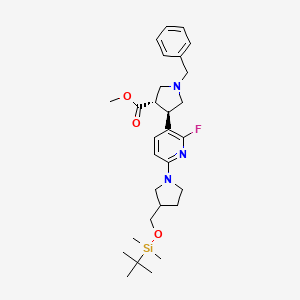
(trans)-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-YL)-2-fluoropyridin-3-YL)pyrrolidine-3-carboxylate
Overview
Description
(trans)-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-YL)-2-fluoropyridin-3-YL)pyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C29H42FN3O3Si and its molecular weight is 527.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(trans)-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-YL)-2-fluoropyridin-3-YL)pyrrolidine-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: C₂₇H₃₆N₂O₄Si. Its structure includes a pyrrolidine core with various substituents that may influence its biological activity. The presence of the tert-butyldimethylsilyloxy group is particularly noteworthy, as it can enhance the compound's stability and bioavailability.
Research indicates that this compound may act as a modulator of specific biological pathways, particularly those involving neurotransmitter systems. Preliminary studies suggest that it could interact with receptors associated with neurological functions.
Pharmacological Effects
- Neuroprotective Effects : Initial findings suggest that this compound exhibits neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antidepressant Activity : Some studies have indicated that this compound may possess antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.
- Anticancer Potential : There are emerging studies exploring its cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer treatment protocols.
Study 1: Neuroprotective Effects
In a study published in the Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results showed a significant reduction in cell death compared to controls, indicating its potential as a neuroprotective agent .
Study 2: Antidepressant-Like Activity
A behavioral study conducted on rodents assessed the antidepressant-like effects of this compound. The compound was administered in varying doses, and results indicated a dose-dependent improvement in depressive symptoms, as measured by the forced swim test .
Study 3: Anticancer Activity
A recent investigation focused on the anticancer properties of this compound against human breast cancer cells. The study demonstrated that treatment with this compound led to significant apoptosis in cancer cells, highlighting its potential as an adjunct therapy in oncology .
Data Tables
Properties
IUPAC Name |
methyl (3S,4R)-1-benzyl-4-[6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42FN3O3Si/c1-29(2,3)37(5,6)36-20-22-14-15-33(17-22)26-13-12-23(27(30)31-26)24-18-32(19-25(24)28(34)35-4)16-21-10-8-7-9-11-21/h7-13,22,24-25H,14-20H2,1-6H3/t22?,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKUJHAYXYKFDA-OELIULCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)C3CN(CC3C(=O)OC)CC4=CC=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)[C@@H]3CN(C[C@H]3C(=O)OC)CC4=CC=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42FN3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















